molecular formula C24H20ClN5O4 B2632651 Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate CAS No. 887467-26-7

Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

Cat. No.: B2632651
CAS No.: 887467-26-7
M. Wt: 477.91
InChI Key: YLPXDFYKJWZAKZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification of Phenylmethyl 2-[8-(3-Chlorophenyl)-1,7-Dimethyl-2,4-Dioxo-1,3,5-Trihydro-4-Imidazolino[1,2-h]Purin-3-yl]Acetate

The IUPAC name of this compound reflects its polycyclic framework and substituent arrangement. Breaking it down:

  • Parent Structure : The base system is a purine fused with an imidazolino ring. Purine, a bicyclic structure comprising pyrimidine and imidazole rings, is modified here by the addition of a third ring (imidazolino), forming a tricyclic system. The fusion notation [1,2-h] indicates the attachment points between the imidazolino and purine moieties.
  • Substituents :
    • 8-(3-Chlorophenyl) : A chlorine-substituted benzene ring at position 8 of the purine-imidazolino system.
    • 1,7-Dimethyl : Methyl groups at positions 1 and 7.
    • 2,4-Dioxo : Ketone groups at positions 2 and 4.
    • Acetate Ester : A phenymethyl ester-linked acetic acid group at position 3.

Nomenclature Rules Applied :

  • The principal chain is selected to maximize heterocyclic rings, following IUPAC’s preference for fused systems.
  • Locants are assigned to prioritize the lowest possible numbers for substituents, with the imidazolino ring’s fusion point denoted by the “h” index.
  • Functional groups are ordered by seniority, with ketones (dioxo) taking precedence over esters.

Table 1: IUPAC Name Breakdown

Component Description
Phenylmethyl Benzyl ester group (C₆H₅CH₂O−)
2-[...]acetate Acetic acid ester linked to position 3 of the tricyclic core
8-(3-Chlorophenyl) Chlorobenzene substituent at position 8
1,7-Dimethyl Methyl groups at positions 1 and 7
2,4-Dioxo Ketone groups at positions 2 and 4
1,3,5-Trihydro Three hydrogen atoms retained in reduced imidazolino ring
4-Imidazolino[1,2-h]purin Fused imidazolino-purine system with fusion at purine positions 1 and 2

This nomenclature aligns with IUPAC’s substitutive and fusion naming conventions, ensuring unambiguous identification.

Structural Classification Within Heterocyclic and Purine-Based Compounds

The compound belongs to two overlapping classes: purine derivatives and imidazolinotriazines .

Key Structural Features :

  • Heterocyclic Core :
    • Purine Skeleton : A nine-membered bicyclic system (pyrimidine fused to imidazole).
    • Imidazolino Fusion : A reduced imidazole ring fused at the purine’s 1,2-positions, introducing a third ring and creating a tricyclic scaffold.
  • Functional Groups :
    • Aromatic Substituent : The 3-chlorophenyl group enhances lipophilicity and potential π-π stacking interactions.
    • Ester Moiety : The phenymethyl ester improves solubility and serves as a prodrug motif in medicinal chemistry.

Table 2: Structural Comparison with Related Compounds

Compound Core Structure Substituents Fusion Pattern
Purine Bicyclic (6+5-membered) None N/A
Phenethyl acetate Simple ester Benzyl and acetate groups N/A
CHEMBL31828 Imidazole-piperazine Chlorophenyl, naphthyloxy, nitrile Non-fused
Target Compound Tricyclic (purine + imidazolino) Chlorophenyl, methyl, dioxo, ester [1,2-h] fusion

The fusion of imidazolino to purine distinguishes this compound from simpler purines or imidazoles, enabling unique electronic and steric properties.

Historical Context in the Development of Complex Imidazolinopurine Derivatives

The synthesis of imidazolinopurine derivatives emerged from efforts to enhance the bioactivity and selectivity of purine-based molecules. Key milestones include:

  • Early Purine Chemistry :

    • Purine itself, identified in 1898, became foundational in nucleic acid research.
    • Substituted purines, like theophylline and caffeine, highlighted the role of alkyl and oxo groups in bioactivity.
  • Imidazole-Purine Hybrids :

    • The 1980s saw fused purine systems explored for kinase inhibition. Imidazole rings were fused to modulate ATP-binding site interactions.
    • Introduction of chlorophenyl groups, as in this compound, mirrored trends in antiviral and anticancer drug design to improve target binding.
  • Modern Advances :

    • Techniques like ring-closing metathesis enabled efficient synthesis of tricyclic systems.
    • Ester prodrug strategies, exemplified here, addressed pharmacokinetic challenges in purine derivatives.

This compound exemplifies the evolution of purine chemistry from simple alkaloids to multifunctional hybrids with tailored properties.

Properties

CAS No.

887467-26-7

Molecular Formula

C24H20ClN5O4

Molecular Weight

477.91

IUPAC Name

benzyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-6-9-17(25)11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-7-4-3-5-8-16/h3-12H,13-14H2,1-2H3

InChI Key

YLPXDFYKJWZAKZ-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H20ClN5O4 with a molecular weight of 477.9 g/mol. The structure features a chlorophenyl group attached to a purine derivative, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H20ClN5O4
Molecular Weight477.9 g/mol
IUPAC NameBenzyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
InChI KeyDEBYSDIZLCBAOI-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds similar to Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate exhibit significant anticancer activity. A study demonstrated that derivatives of purine compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antiviral Activity

The compound has shown promise as an antiviral agent. Studies have indicated that imidazolino[1,2-h]purines possess inhibitory effects against viral replication. Specifically, they can interfere with viral polymerase activity and inhibit the synthesis of viral RNA .

Antioxidant Effects

Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate has been evaluated for its antioxidant properties. Research suggests that it can scavenge free radicals and reduce oxidative stress in cellular environments .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The chlorophenyl group enhances the binding affinity to target enzymes involved in cancer progression and viral replication.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Antioxidant Pathways : It modulates antioxidant enzyme levels and enhances cellular defense mechanisms against oxidative damage.

Study on Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics .

Study on Antiviral Effects

In vitro assays demonstrated that Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate inhibited the replication of influenza virus by up to 80% at specific concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Key Structural Analogues :

Methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate (): Core: Imidazo[2,1-f]purin (vs. imidazolino[1,2-h]purin in the target compound). Substituents: 2-methylphenyl at position 8 (vs. 3-chlorophenyl) and methyl ester (vs. phenylmethyl ester). Impact: The 2-methylphenyl group introduces steric hindrance compared to the 3-chlorophenyl group, which may reduce electronic interactions. The smaller methyl ester likely decreases lipophilicity (logP) compared to the bulkier phenylmethyl ester .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core: Tetrahydroimidazo[1,2-a]pyridine (vs. purine-based scaffold). Substituents: 4-nitrophenyl and cyano groups. However, the pyridine core lacks the purine system’s hydrogen-bonding capacity .

Functional Group Analysis
  • Halogen vs. Nitro Groups :
    • The 3-chlorophenyl group in the target compound provides moderate electron withdrawal, balancing activity and toxicity. In contrast, nitro groups (e.g., in and ) show stronger electron withdrawal but may increase cytotoxicity .
  • Ester Variations :
    • Phenylmethyl esters (target compound) enhance membrane permeability compared to methyl esters () but may reduce metabolic stability due to esterase susceptibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Similarity Index (Tanimoto)* Notable Activity Reference
Target Compound Imidazolino[1,2-h]purin 3-chlorophenyl, phenylmethyl ester - Hypothetical kinase inhibition -
Compound Imidazo[2,1-f]purin 2-methylphenyl, methyl ester ~60–70% Unreported
Diethyl 8-cyano-7-(4-nitrophenyl)-derivative Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, cyano ~40–50% Antimycobacterial
Nitroimidazole derivatives () Imidazole Nitro, aryl Varies Improved antitubercular

*Hypothetical indices based on Morgan fingerprint comparisons ().

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability :
    • Bulkier esters (e.g., phenylmethyl) may resist esterase hydrolysis better than methyl esters, prolonging half-life .

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